molecular formula C16H15N3O3S B12447155 2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B12447155
M. Wt: 329.4 g/mol
InChI Key: XOCPYZPWGXHSIX-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a sulfanylidene group attached to an imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, boronic acids, and palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid lies in its specific combination of functional groups and its imidazo[4,5-b]pyridine core. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds and valuable for various scientific research applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C16H15N3O3S/c1-18-13-11(15(20)21)8-12(17-14(13)19(2)16(18)23)9-4-6-10(22-3)7-5-9/h4-8H,1-3H3,(H,20,21)

InChI Key

XOCPYZPWGXHSIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)N(C1=S)C

Origin of Product

United States

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